Cyclosulfamuron

Descripción

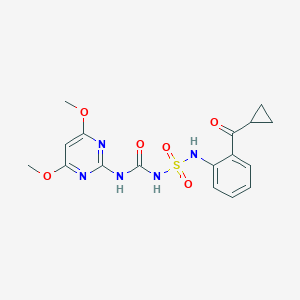

Structure

3D Structure

Propiedades

IUPAC Name |

1-[[2-(cyclopropanecarbonyl)phenyl]sulfamoyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S/c1-27-13-9-14(28-2)19-16(18-13)20-17(24)22-29(25,26)21-12-6-4-3-5-11(12)15(23)10-7-8-10/h3-6,9-10,21H,7-8H2,1-2H3,(H2,18,19,20,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSLKOLYLQSJPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)NC2=CC=CC=C2C(=O)C3CC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057966 |

Source

|

| Record name | Cyclosulfamuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136849-15-5 |

Source

|

| Record name | Cyclosulfamuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136849-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclosulfamuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136849155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosulfamuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, N-[[[2-(cyclopropylcarbonyl)phenyl]amino]sulfonyl]-N'-(4,6-dimethoxy-2-pyrimidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOSULFAMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES7P65KBV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclosulfamuron: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosulfamuron is a selective, systemic herbicide belonging to the sulfonylurea class. It is primarily utilized for the pre- and post-emergence control of a wide range of broadleaf and sedge weeds in cereal crops, particularly rice.[1] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, and analytical methodologies related to this compound.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a central sulfonylurea bridge connecting a cyclopropyl-substituted phenyl ring and a dimethoxypyrimidine ring.

Systematic Name: 1-[[2-(cyclopropanecarbonyl)phenyl]sulfamoyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea[2]

Molecular Formula: C₁₇H₁₉N₅O₆S[2]

CAS Registry Number: 136849-15-5[2]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, transport, and formulation development.

| Property | Value | Reference |

| Molecular Weight | 421.43 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 161.9 °C | [3] |

| Density | 0.624 g/cm³ at 20 °C | [3] |

| Water Solubility | 6.5 mg/L at 20 °C | [3] |

| pKa | 5.04 | [4] |

| LogP (Octanol-Water Partition Coefficient) | 1.41 (pH 7) | [4] |

Spectroscopic Data

While detailed, publicly available spectra are limited, the expected spectroscopic features of this compound can be inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenyl ring, the methoxy (B1213986) protons on the pyrimidine (B1678525) ring, the protons of the cyclopropyl (B3062369) group, and the N-H protons of the urea (B33335) and sulfonamide linkages. The aromatic protons would likely appear in the downfield region (δ 7-8 ppm). The methoxy protons would be a sharp singlet around δ 3-4 ppm. The cyclopropyl protons would exhibit complex multiplets in the upfield region (δ 0.5-1.5 ppm). The N-H protons would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 17 carbon atoms in the molecule. The carbonyl carbons of the urea and the cyclopropylcarbonyl group would be found in the most downfield region (δ 160-180 ppm). The aromatic and pyrimidine carbons would resonate in the δ 100-160 ppm range. The methoxy carbons would appear around δ 50-60 ppm, and the aliphatic carbons of the cyclopropyl ring would be in the upfield region (δ 5-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ from the urea and sulfonamide groups.

-

C=O stretching: Strong absorptions around 1650-1720 cm⁻¹ from the urea and ketone carbonyl groups.

-

S=O stretching: Strong, characteristic bands for the sulfonyl group, typically appearing as two distinct peaks around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

C-O-C stretching: Bands in the region of 1000-1300 cm⁻¹ corresponding to the methoxy groups.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometric analysis of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the sulfonylurea bridge, loss of the cyclopropylcarbonyl group, and fragmentation of the pyrimidine ring.

Mode of Action: Inhibition of Acetolactate Synthase

This compound's herbicidal activity is due to its potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and plant growth.

Branched-Chain Amino Acid Biosynthesis Pathway

The inhibition of ALS by this compound disrupts the entire downstream pathway, leading to a deficiency in these essential amino acids.

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound.

Experimental Protocols

Synthesis of this compound

A general synthetic route for this compound involves a convergent approach. While a detailed, publicly available experimental protocol is scarce, the synthesis generally proceeds as follows:

Caption: General synthetic workflow for this compound.

Note: The synthesis involves hazardous reagents such as phosgene or triphosgene and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is adapted from methods used for other sulfonylurea herbicides and can be used to determine the inhibitory activity of this compound on ALS.

Caption: Experimental workflow for the in vitro ALS inhibition assay.

Materials:

-

Plant tissue (e.g., young pea or maize shoots)

-

Extraction buffer (e.g., potassium phosphate (B84403) buffer with pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, and FAD)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Substrate solution (sodium pyruvate)

-

Stopping reagent (e.g., H₂SO₄)

-

Colorimetric reagents: creatine (B1669601) and α-naphthol

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude ALS enzyme.

-

Assay Reaction: In a microplate, combine the enzyme extract with various concentrations of this compound and pre-incubate. Initiate the reaction by adding the pyruvate substrate.

-

Incubation and Termination: Incubate the reaction mixture at 37°C. Stop the reaction by adding sulfuric acid.

-

Color Development: Heat the mixture to facilitate the conversion of acetolactate to acetoin. Add creatine and α-naphthol to develop a colored complex.

-

Measurement and Analysis: Measure the absorbance at approximately 530 nm. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value (the concentration required for 50% inhibition).

Environmental Fate

This compound is reported to be not generally persistent in soil systems.[1] Its environmental fate is influenced by factors such as soil type, pH, temperature, and microbial activity. Degradation in the environment can occur through hydrolysis and microbial breakdown. The sulfonylurea bridge is susceptible to cleavage, leading to the formation of less active metabolites. Due to its low water solubility and slight mobility, it is not expected to significantly leach into groundwater.[1]

Analytical Methods for Residue Analysis

Several analytical methods have been developed for the determination of this compound residues in various matrices such as soil, water, and plant tissues. A common approach involves:

-

Extraction: Extraction from the matrix using an appropriate solvent system (e.g., acetonitrile/water).

-

Clean-up: Solid-phase extraction (SPE) is often employed to remove interfering substances.

-

Analysis: High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common analytical technique for quantification.

A detailed analytical method for residue analysis in soil, water, rice grain, and straw has been reported, utilizing HPLC with UV detection.[5]

Conclusion

This compound is an effective sulfonylurea herbicide with a well-defined mode of action targeting the biosynthesis of essential branched-chain amino acids in plants. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the biochemical pathway it inhibits. The provided experimental frameworks for its synthesis and bioactivity assessment offer a foundation for further research and development in the field of agrochemicals. A thorough understanding of these technical aspects is essential for its safe and effective use, as well as for the development of new herbicidal compounds.

References

- 1. This compound (Ref: BAS 710H) [sitem.herts.ac.uk]

- 2. This compound | C17H19N5O6S | CID 6451137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. JP6920572B2 - Method for manufacturing herbicides and their intermediates - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. High-Performance Liquid Chromatographic Determination of this compound Residues in Soil, Water, Rice Grain and Straw -Korean Journal of Environmental Agriculture [koreascience.kr]

An In-Depth Technical Guide to the Synthesis and Mechanism of Action of Cyclosulfamuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosulfamuron is a potent sulfonylurea herbicide widely utilized for the control of broadleaf weeds and sedges in various agricultural settings. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailing the necessary precursors and reaction steps. Furthermore, it elucidates the herbicide's mechanism of action as a highly specific inhibitor of the enzyme Acetolactate Synthase (ALS), a critical component in the biosynthetic pathway of branched-chain amino acids in plants. This document includes detailed experimental protocols for the synthesis of key intermediates and for the in vitro assessment of ALS inhibition. Quantitative data on the compound's toxicity and herbicidal efficacy are presented in structured tables for clear comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.

Synthesis Pathway of this compound

The commercial synthesis of this compound is achieved through a convergent synthetic approach. This method involves the preparation of two key intermediates, 2-amino-4,6-dimethoxypyrimidine (B117758) and a sulfonylating agent, which are then coupled to form the final product.

A general overview of the commercial synthesis process involves the sulfonylation of 2-amino-4,6-dimethoxypyrimidine with 1-(chlorosulfonyl)cyclohexanecarboxylate in the presence of a base. The resulting sulfonamide is then activated, typically with phosgene (B1210022) or a phosgene equivalent, to form a sulfonyl isocyanate. This reactive intermediate subsequently undergoes condensation with an appropriate amine to form the urea (B33335) bridge characteristic of sulfonylurea herbicides. The final steps involve hydrolysis and cyclization to yield this compound.[1]

Experimental Protocols

1.1.1. Synthesis of 2-amino-4,6-dimethoxypyrimidine

-

Method 1: From Guanidine (B92328) Nitrate (B79036) and Diethyl Malonate

-

In a 500 ml four-necked flask, combine guanidine nitrate and diethyl malonate in a molar ratio of 1-1.5:1.

-

Add 5-40 ml of anhydrous methanol (B129727) and stir to create a homogeneous solution.

-

At a constant temperature of 40-60°C, add liquid sodium methoxide (B1231860) dropwise to the solution.

-

Heat the reaction mixture to 68°C and reflux for 3.5 hours.

-

Distill off the methanol to obtain a white solid.

-

Further purification can be achieved by recrystallization.

-

-

Method 2: From 2-amino-4,6-dihydroxypyrimidine (B16511) and Dimethyl Carbonate

-

In a 150 ml autoclave, combine 25.4 g of 2-amino-4,6-dihydroxypyrimidine with 72 g of dimethyl carbonate (molar ratio 1:4).

-

Add 1.27 g of hydrotalcite catalyst (5 wt% of the pyrimidine).

-

Heat the mixture to 140°C for 8 hours.

-

After cooling, remove the insoluble solids by suction filtration.

-

The filtrate is then subjected to reduced pressure distillation (0.05 atm, 40°C) to yield crude 2-amino-4,6-dimethoxypyrimidine.

-

The crude product is dissolved in ethyl acetate, refluxed for 30 minutes, and then cooled for recrystallization to obtain the pure product.

-

Synthesis Pathway Diagram

Caption: Convergent synthesis pathway of this compound.

Mechanism of Action

This compound belongs to the sulfonylurea class of herbicides, which are known to be potent and selective inhibitors of the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS). This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms, but is absent in animals, which accounts for the low mammalian toxicity of these herbicides.[1]

The inhibition of ALS by this compound disrupts the production of these essential amino acids, leading to a cessation of cell division and plant growth. This ultimately results in the death of susceptible plants. The herbicide is readily absorbed by both the roots and foliage of plants and is translocated to the growing points where the enzymatic inhibition has the most significant impact.

Signaling Pathway of ALS Inhibition

Caption: Mechanism of this compound via ALS inhibition.

Experimental Protocol: In Vivo Acetolactate Synthase (ALS) Assay

This protocol is adapted from a method for the in vivo assay of ALS activity.[2]

-

Plant Material: Grow susceptible plant species (e.g., soybean, corn, velvetleaf) under controlled conditions.

-

Inhibition of Ketol-Acid Reductoisomerase (KARI): Apply a solution of 1,1-cyclopropanedicarboxylic acid (CPCA) via foliar spray to the plants. CPCA inhibits KARI, the enzyme that follows ALS in the biosynthetic pathway, causing the accumulation of acetolactate.

-

Herbicide Treatment: At a designated time after CPCA application, treat the plants with a solution of this compound at various concentrations. Include a control group treated only with CPCA.

-

Sample Collection: Harvest leaf tissue at specific time points after herbicide application (e.g., 6, 12, 24, 48 hours).

-

Acetolactate Extraction:

-

Homogenize the leaf tissue in a suitable buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the acetolactate.

-

-

Quantification of Acetolactate:

-

The amount of accumulated acetolactate is determined, which is proportional to the in vivo ALS activity. This can be quantified using established methods such as colorimetric assays following conversion to acetoin.

-

-

Data Analysis: Compare the levels of acetolactate in herbicide-treated plants to the control plants to determine the percentage of ALS inhibition.

Quantitative Data

Herbicidal Efficacy

This compound is effective against a variety of dicotyledonous and sedge weeds.[1] The efficacy can vary depending on the weed species, growth stage, and environmental conditions.

| Weed Species | Common Name | Efficacy |

| Galium aparine | Bedstraw | Controlled |

| Sinapis arvensis | Wild Mustard | Controlled |

| Veronica spp. | Speedwells | Controlled |

| Chenopodium album | Lambsquarters | Controlled |

Toxicity Data

This compound exhibits low mammalian toxicity but is moderately toxic to most aquatic species.[1]

| Organism | Test | Endpoint | Value |

| Rat | Oral LD50 | Acute Toxicity | > 5,000 mg/kg |

| Rat | Inhalation LC50 (4h) | Acute Toxicity | > 5.2 mg/L |

| Rabbit | Dermal LD50 | Acute Toxicity | > 4,000 mg/kg |

| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | Aquatic Toxicity | > 7.7 mg/L |

| Lepomis macrochirus (Bluegill Sunfish) | 96h LC50 | Aquatic Toxicity | > 8.2 mg/L |

| Daphnia spp. | 48h LC50 | Aquatic Toxicity | > 9.1 mg/L |

| Algae | 72h EC50 | Aquatic Toxicity | 0.00044 mg/L |

Conclusion

This technical guide has provided a detailed overview of the synthesis, mechanism of action, and quantitative aspects of the herbicide this compound. The convergent synthesis pathway offers an efficient route to this complex molecule. Its mode of action as a specific inhibitor of acetolactate synthase provides a clear rationale for its herbicidal activity and its low toxicity to mammals. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of agrochemical development and plant science. The diagrams presented offer a visual aid to understanding the complex processes involved in the synthesis and biological activity of this compound. Further research could focus on optimizing the synthesis process to improve yields and reduce environmental impact, as well as exploring the potential for new derivatives with enhanced efficacy and selectivity.

References

Cyclosulfamuron mechanism of action in plants

An In-depth Technical Guide on the Mechanism of Action of Cyclosulfamuron in Plants

Executive Summary

This compound is a synthetic herbicide belonging to the sulfonylurea chemical family.[1][2] It is utilized for the control of a variety of broadleaf and sedge weeds, particularly in cereal and rice crops.[1] Its herbicidal activity stems from the specific inhibition of a key enzyme in the biosynthesis of essential amino acids, leading to the cessation of plant growth and eventual death. This document provides a comprehensive technical overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biochemical and experimental workflows.

Core Mechanism of Action

The primary mode of action for this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3][4] This enzyme is pivotal in the biochemical pathway for the synthesis of branched-chain amino acids—valine, leucine, and isoleucine.[3][4][5][6] These amino acids are essential building blocks for protein synthesis and are critical for normal plant growth and development.[4]

The ALS enzyme catalyzes the initial step in this biosynthetic pathway.[3] By inhibiting ALS, this compound effectively blocks the production of these vital amino acids.[3][4] This leads to a rapid cessation of cell division and plant growth.[1] The pathway for branched-chain amino acid synthesis exists in plants, bacteria, fungi, and algae, but is notably absent in animals, which forms the basis for the selective toxicity of this compound and other ALS-inhibiting herbicides.[3][5]

Symptoms of this compound exposure in susceptible plants are slow to develop, typically appearing several days after treatment.[4][6] Diagnostic symptoms include stunting, chlorosis (yellowing), and eventual necrosis (tissue death), primarily in the regions of new growth.[4][6]

Visualizing the Mechanism and Workflows

Biochemical Pathway Inhibition

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and highlights the specific point of inhibition by this compound.

Experimental Workflow: In Vitro ALS Assay

This diagram outlines the typical workflow for an in vitro assay to measure the inhibitory effect of a compound on ALS enzyme activity.

Quantitative Data on Inhibition

The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50) against the ALS enzyme and its effect on whole-plant growth (often expressed as GR50, the concentration for 50% growth reduction).

Table 1: In Vitro ALS Inhibition by this compound in Rice Cultivars

| Rice Cultivar | IC50 (µM) of this compound |

| Dongjinbyeo | 42.7[7] |

| Hwasungbyeo | 32.7[7] |

| Ilpumbyeo | 50.8[7] |

Note: Data derived from a study on the effects of this compound on different rice cultivars.

Table 2: Whole-Plant Growth Inhibition by this compound in Rice Cultivars

| Rice Cultivar | Concentration for 50% Growth Inhibition (mg/kg) |

| Dongjinbyeo | 6.3[7] |

| Hwasungbyeo | 9.2[7] |

| Ilpumbyeo | 146.0[7] |

Note: This data indicates differential tolerance among rice cultivars at the whole-plant level.

Experimental Protocols

Protocol: In Vitro ALS Enzyme Inhibition Assay

This protocol details the procedure for determining the IC50 value of this compound on ALS activity extracted from plant tissue.[8][9]

1. Enzyme Extraction: a. Harvest 1-2 grams of fresh, young leaf tissue and immediately place it on ice or freeze in liquid nitrogen.[9] b. Grind the tissue to a fine powder using a pre-chilled mortar and pestle.[9] c. Homogenize the powdered tissue in 5-10 mL of ice-cold enzyme extraction buffer (e.g., potassium phosphate (B84403) buffer containing pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, and FAD).[8][9] d. Centrifuge the homogenate at high speed (e.g., 12,000-20,000 x g) for 20 minutes at 4°C.[8][9] e. Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice for immediate use.[8][9]

2. ALS Assay Reaction: a. Prepare serial dilutions of this compound in the appropriate solvent. b. In a microplate, add the reaction components to each well: assay buffer, substrate (pyruvate), cofactors (TPP, FAD, MgCl₂), and the herbicide dilutions.[8] Include control wells without the herbicide. c. Initiate the reaction by adding the crude ALS enzyme extract to each well. d. Incubate the microplate at 37°C for 60 minutes.[9]

3. Measurement and Data Analysis: a. Stop the enzymatic reaction by adding a small volume of sulfuric acid (e.g., 3 M H₂SO₄) to each well. This also initiates the acid-catalyzed decarboxylation of the product, acetolactate, to acetoin.[8][9] b. Incubate the plate at 60°C for 15 minutes to complete this conversion.[9] c. Add creatine and α-naphthol solutions to each well to facilitate a color-forming reaction with acetoin.[9] d. Incubate the plate again at 60°C for 15 minutes to allow for full color development.[9] e. Measure the absorbance of the resulting colored complex using a microplate reader at approximately 525 nm.[9] f. Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control.[8] g. Plot the percentage of inhibition against the logarithm of the herbicide concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Protocol: Whole-Plant Bioassay

This protocol describes a method to evaluate the herbicidal efficacy of this compound on whole plants under controlled conditions.[8]

1. Plant Preparation: a. Sow seeds of the target plant species in pots containing a suitable growth medium. b. Grow the plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod. c. Water the plants as needed to maintain adequate soil moisture.[8]

2. Herbicide Application: a. Allow plants to reach a specific growth stage (e.g., 3-4 true leaves).[8] b. Prepare a range of this compound concentrations in a spray solution containing appropriate adjuvants. Include a control group sprayed only with the formulation blank (without the active ingredient).[8] c. Apply the herbicide solution evenly to the plant foliage using a calibrated sprayer to ensure uniform coverage.[8]

3. Assessment: a. Return the treated plants to the controlled environment for observation. b. Assess herbicidal injury at set time intervals (e.g., 7, 14, and 21 days after treatment). c. Evaluations can include visual injury ratings (on a scale of 0% to 100%), plant height measurements, and harvesting the above-ground biomass for fresh or dry weight determination. d. Analyze the data by plotting the measured response (e.g., growth reduction) against the herbicide dose to calculate the GR50 value.

References

- 1. This compound (Ref: BAS 710H) [sitem.herts.ac.uk]

- 2. weedscience.org [weedscience.org]

- 3. researchgate.net [researchgate.net]

- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Cyclosulfamuron: A Technical Guide to its Herbicidal Activity and Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosulfamuron is a sulfonylurea herbicide renowned for its efficacy in controlling a range of broadleaf and sedge weeds in cereal and rice crops.[1] As a member of the acetolactate synthase (ALS) inhibitor family of herbicides, its mode of action is characterized by the disruption of essential amino acid biosynthesis in susceptible plants. This technical guide provides an in-depth analysis of this compound's herbicidal activity, spectrum of control, and the biochemical pathways it targets. Detailed experimental protocols for assessing its efficacy are also presented to aid researchers in the field.

Mechanism of Action: Inhibition of Acetolactate Synthase

The primary target of this compound is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is a critical component in the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, for plant growth and development. By inhibiting ALS, this compound effectively halts the production of these vital building blocks, leading to the cessation of cell division and, ultimately, the death of the susceptible plant.

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the point of inhibition by this compound.

Herbicidal Activity and Spectrum

This compound exhibits selective control of a variety of dicotyledonous (broadleaf) and sedge weeds. Its efficacy is influenced by the weed species, their growth stage at the time of application, and environmental conditions.

Quantitative Herbicidal Activity

The herbicidal activity of this compound can be quantified using metrics such as the 50% growth reduction (GR50) or 50% effective concentration (EC50). These values represent the concentration of the herbicide required to inhibit the growth of a target plant by 50% under controlled conditions.

Table 1: Herbicidal Activity of this compound on Selected Weed Species

| Weed Species | Common Name | Family | GR50 / EC50 (g a.i./ha) | Reference |

| Galium aparine | Cleavers / Bedstraw | Rubiaceae | Data not available | |

| Sinapis arvensis | Wild Mustard | Brassicaceae | Data not available | |

| Veronica persica | Persian Speedwell | Plantaginaceae | Data not available | |

| Chenopodium album | Lambsquarters | Amaranthaceae | Data not available | |

| Cyperus rotundus | Purple Nutsedge | Cyperaceae | Data not available | |

| Cyperus esculentus | Yellow Nutsedge | Cyperaceae | Data not available |

Note: Specific GR50/EC50 values for this compound on these key weed species were not available in the public domain at the time of this review. The table is provided as a template for researchers to populate with their own experimental data.

In Vitro Enzyme Inhibition

The inhibitory effect of this compound on its target enzyme, ALS, can be measured in vitro to determine its intrinsic potency. The 50% inhibitory concentration (IC50) value indicates the concentration of the herbicide required to reduce the activity of the ALS enzyme by half.

Table 2: In Vitro Inhibition of Acetolactate Synthase (ALS) by this compound

| Plant Species | Cultivar | IC50 (µM) | Reference |

| Oryza sativa | Dongjinbyeo | 42.7 | [3] |

| Oryza sativa | Hwasungbyeo | 32.7 | [3] |

| Oryza sativa | Ilpumbyeo | Data not available | [3] |

Table 3: Effect of this compound on Rice Growth

| Rice Cultivar | 50% Growth Inhibition (mg/kg) | Reference |

| Dongjinbyeo | 6.3 | [3] |

| Hwasungbyeo | 9.2 | [3] |

| Ilpumbyeo | 146 | [3] |

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a colorimetric method to determine the in vitro inhibition of ALS by this compound. The assay measures the production of acetolactate, which is then converted to acetoin (B143602) for quantification.

Materials:

-

Young, actively growing plant tissue (e.g., pea, spinach)

-

Enzyme Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 10 mM cysteine, 10% (v/v) glycerol, 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 20 mM MgCl2, 2 mM thiamine (B1217682) pyrophosphate (TPP), 20 µM FAD

-

Substrate Solution: 200 mM sodium pyruvate in Assay Buffer

-

This compound stock solution and serial dilutions

-

Stopping Solution: 6 N H2SO4

-

Color Reagent A: 0.5% (w/v) creatine

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh)

-

Microplate reader

Procedure:

-

Enzyme Extraction:

-

Harvest fresh plant tissue and immediately place it on ice.

-

Homogenize the tissue in ice-cold Enzyme Extraction Buffer.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude ALS enzyme extract.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

ALS enzyme extract

-

Assay Buffer

-

This compound dilution (or solvent control)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the Substrate Solution to each well.

-

-

Reaction and Detection:

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding the Stopping Solution.

-

Incubate at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

-

Add Color Reagent A, followed by Color Reagent B to each well.

-

Incubate at 60°C for 15 minutes for color development.

-

Measure the absorbance at 525 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the herbicide concentration to generate a dose-response curve and determine the IC50 value.

-

Whole-Plant Herbicidal Activity Bioassay

This protocol describes a pot-based bioassay to evaluate the herbicidal efficacy of this compound on target weed species under controlled conditions.

Materials:

-

Seeds of target weed species

-

Pots (e.g., 10 cm diameter)

-

Standard potting mix (soil, sand, and peat mixture)

-

Controlled environment growth chamber or greenhouse

-

This compound formulation

-

Laboratory sprayer calibrated to deliver a consistent volume

Procedure:

-

Plant Cultivation:

-

Sow a predetermined number of seeds of the target weed species in each pot filled with potting mix.

-

Grow the plants in a controlled environment with optimal conditions for temperature, light, and humidity (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

-

Water the plants as needed to maintain adequate soil moisture.

-

-

Herbicide Application:

-

Once the plants have reached a specific growth stage (e.g., 2-4 true leaves), thin them to a uniform number per pot.

-

Prepare a range of this compound concentrations.

-

Apply the herbicide solutions to the plants using a laboratory sprayer. Include an untreated control group.

-

-

Evaluation:

-

Return the pots to the controlled environment.

-

Assess the herbicidal effects at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

Visual injury ratings can be recorded on a scale of 0 (no effect) to 100 (complete plant death).

-

At the final assessment, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

-

-

Data Analysis:

-

Calculate the percent reduction in dry weight for each treatment compared to the untreated control.

-

Use regression analysis to model the dose-response relationship and determine the GR50 or EC50 value.

-

Conclusion

This compound is a potent and selective herbicide that effectively controls a range of broadleaf and sedge weeds through the inhibition of acetolactate synthase. This technical guide has provided a comprehensive overview of its mode of action, herbicidal spectrum, and detailed protocols for its evaluation. Further research to determine the specific GR50 and EC50 values for a wider range of weed species will enhance our understanding of its efficacy and optimize its use in integrated weed management programs. The provided experimental frameworks offer a solid foundation for researchers to conduct these critical assessments.

References

Cyclosulfamuron: An In-depth Technical Guide on its Biochemical Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosulfamuron, a member of the sulfonylurea class of herbicides, is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme plays a pivotal role in the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—in plants and microorganisms.[1] The inhibition of ALS by this compound leads to a deficiency in these vital amino acids, consequently halting cell division and plant growth, ultimately resulting in plant death. This technical guide provides a comprehensive overview of the biochemical pathway inhibition by this compound, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for assessing its activity, and a visual representation of the inhibited pathway.

Mechanism of Action: Targeting the Core of Amino Acid Synthesis

This compound exerts its herbicidal activity by specifically targeting and inhibiting the acetolactate synthase (ALS) enzyme (EC 2.2.1.6).[1][2] ALS catalyzes the initial and rate-limiting step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1] This pathway is exclusive to plants, fungi, and bacteria, rendering it an ideal target for selective herbicides with low mammalian toxicity.[1]

The inhibition of ALS by sulfonylurea herbicides, including this compound, is non-competitive with respect to the enzyme's substrate, pyruvate (B1213749). These herbicides bind to a site on the enzyme distant from the active site, inducing a conformational change that prevents the substrate from binding and the catalytic reaction from proceeding.[3] This binding is characterized by its high affinity and slow-binding nature. The consequence of ALS inhibition is the depletion of valine, leucine, and isoleucine, which are crucial for protein synthesis and overall plant development. This cessation of growth is most pronounced in the meristematic tissues, where cell division is rapid.

Quantitative Inhibition Data

The inhibitory effect of this compound on acetolactate synthase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor. The following table summarizes the available quantitative data for this compound's inhibition of ALS.

| Herbicide | Plant Species/Variety | IC50 (µM) | Reference |

| This compound | Rice (Oryza sativa cv. Dongjinbyeo) | 42.7 | [4] |

| This compound | Rice (Oryza sativa cv. Hwasungbyeo) | 32.7 | [4] |

Note: The provided IC50 values are specific to the cited rice varieties. The potency of this compound can vary across different plant species due to variations in the ALS enzyme structure and plant metabolism.

Visualizing the Biochemical Pathway Inhibition

The following diagrams illustrate the branched-chain amino acid biosynthesis pathway and the point of inhibition by this compound, as well as a conceptual workflow for assessing its inhibitory activity.

Caption: Inhibition of Acetolactate Synthase by this compound.

Caption: Experimental Workflow for ALS Inhibition Assay.

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro acetolactate synthase (ALS) inhibition assay to determine the IC50 value of this compound.

Plant Material and Enzyme Extraction

-

Plant Growth: Grow the desired plant species (e.g., susceptible weed or crop) under controlled greenhouse conditions (e.g., 25°C, 16h light/8h dark cycle).

-

Tissue Harvest: Harvest young, actively growing leaf tissue (typically 2-4 weeks old).

-

Homogenization: Grind the harvested tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Extraction Buffer: Prepare an extraction buffer containing 100 mM potassium phosphate (B84403) (pH 7.5), 10 mM pyruvate, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM EDTA, and 10 mM β-mercaptoethanol.

-

Extraction: Add the powdered tissue to the extraction buffer (e.g., 1:3 w/v ratio) and stir for 15 minutes at 4°C.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Enzyme Solution: Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice at all times.

Protein Quantification

-

Bradford Assay: Determine the protein concentration of the enzyme extract using a standard Bradford assay.

-

Standard Curve: Use bovine serum albumin (BSA) to generate a standard curve for accurate protein quantification.

In Vitro ALS Inhibition Assay

-

Assay Buffer: Prepare an assay buffer containing 50 mM potassium phosphate (pH 7.5), 20 mM MgCl₂, 2 mM thiamine (B1217682) pyrophosphate (TPP), and 20 µM FAD.

-

This compound Solutions: Prepare a series of this compound concentrations by serial dilution in the assay buffer. Include a control with no inhibitor.

-

Reaction Mixture: In a microplate well, combine:

-

50 µL of assay buffer

-

10 µL of the enzyme extract

-

10 µL of the respective this compound solution (or buffer for the control)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

-

Reaction Initiation: Start the enzymatic reaction by adding 30 µL of 200 mM sodium pyruvate to each well.

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 25 µL of 6N H₂SO₄.

-

Decarboxylation: Incubate the plate at 60°C for 15 minutes to allow for the non-enzymatic decarboxylation of acetolactate to acetoin.

-

Color Development (Voges-Proskauer Test):

-

Add 100 µL of 0.5% (w/v) creatine (B1669601) to each well.

-

Add 100 µL of freshly prepared 5% (w/v) α-naphthol in 2.5 N NaOH.

-

Incubate at 60°C for 15 minutes to allow for color development.

-

-

Absorbance Measurement: Measure the absorbance at 530 nm using a microplate reader.

Data Analysis

-

Calculate Percent Inhibition:

-

Percent Inhibition = [1 - (Absorbance of treated sample / Absorbance of control sample)] x 100

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ALS activity.

-

Conclusion

This compound is a highly effective herbicide that functions through the potent and specific inhibition of acetolactate synthase, a critical enzyme in the biosynthesis of branched-chain amino acids in plants. Understanding the intricacies of this biochemical pathway inhibition is paramount for the development of new herbicidal compounds, managing herbicide resistance, and advancing our knowledge of plant biochemistry. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of agriculture, weed science, and drug discovery. The continued study of the interaction between sulfonylurea herbicides and the ALS enzyme will undoubtedly pave the way for innovative solutions in crop protection and management.

References

The Environmental Fate and Degradation of Cyclosulfamuron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosulfamuron is a sulfonylurea herbicide used for the control of broadleaf weeds and sedges in cereal crops such as rice and wheat.[1] Understanding its environmental fate and degradation is crucial for assessing its potential environmental impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on the environmental degradation of this compound, including its hydrolysis, photolysis, metabolism in soil and plants, and mobility. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties influence its behavior and fate in the environment.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-[[2-(cyclopropanecarbonyl)phenyl]sulfamoyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea | [2] |

| CAS Registry Number | 136849-15-5 | [3] |

| Molecular Formula | C₁₇H₁₉N₅O₆S | [2] |

| Molecular Weight | 421.4 g/mol | [2] |

| Water Solubility (20°C) | 0.17 mg/L (pH 5), 6.52 mg/L (pH 7), 549 mg/L (pH 9) | [3] |

| Vapor Pressure (20°C) | 2.2 x 10⁻⁵ Pa | [3] |

| pKa | 5.04 | [3] |

| Log P (n-octanol/water) | 2.045 (pH 5), 1.41 (pH 7) | [3] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the dissipation of this compound in the environment.

Hydrolysis

The hydrolysis of this compound is highly dependent on the pH of the aqueous solution. As a sulfonylurea herbicide, the cleavage of the sulfonylurea bridge is a primary degradation pathway.[3][4]

Quantitative Data

The hydrolysis half-life (DT₅₀) of this compound at 20°C varies significantly with pH, as detailed in Table 2.

Table 2: Hydrolysis Half-life (DT₅₀) of this compound at 20°C

| pH | DT₅₀ (days) | Reference |

| 5 | 2.2 | [3] |

| 6 | 5.1 | [3] |

| 7 | 40 | [3] |

| 8 | 91 | [3] |

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

A hydrolysis study for this compound would typically be conducted following the OECD Guideline 111 for "Hydrolysis as a Function of pH."

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

Test Substance: A stock solution of radiolabeled (e.g., ¹⁴C) or non-labeled this compound is prepared in a suitable solvent.

-

Procedure: A small aliquot of the stock solution is added to each buffer solution to achieve a known initial concentration. The solutions are then incubated in the dark at a constant temperature (e.g., 20°C or 25°C).

-

Sampling and Analysis: At appropriate time intervals, samples are taken from each solution and analyzed for the concentration of the parent compound and potential degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.

-

Data Analysis: The degradation rate constant and the half-life (DT₅₀) at each pH are calculated assuming first-order kinetics.

Photolysis

The degradation of this compound by light (photolysis) can occur in water and on soil surfaces. The rate of photolysis is influenced by the intensity and wavelength of light.

Quantitative Data

Experimental Protocol: Aqueous Photolysis Study (Following OECD Guideline 316)

A study to determine the aqueous photolysis of this compound would generally adhere to OECD Guideline 316.

-

Test System: Sterile, buffered (pH 7) aqueous solution of this compound.

-

Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used.

-

Procedure: The test solution is exposed to the light source at a constant temperature. Dark control samples are incubated under the same conditions but shielded from light to measure hydrolysis.

-

Sampling and Analysis: Samples are collected at various time points and analyzed by HPLC to determine the concentration of this compound.

-

Data Analysis: The photodegradation rate constant and half-life are calculated by correcting for degradation in the dark controls. The quantum yield can be determined by measuring the light intensity and the rate of degradation.

Biotic Degradation

Microbial metabolism is a key process in the degradation of this compound in soil and aquatic systems.

Soil Metabolism

In the soil environment, this compound is degraded by microorganisms through various metabolic reactions. The rate of degradation is influenced by soil properties such as pH, organic matter content, microbial biomass, and temperature.

Quantitative Data

Table 3: Aerobic Soil Metabolism Half-life (DT₅₀) of this compound

| Condition | DT₅₀ (days) | Reference |

| Typical Aerobic Soil | 15 | [1] |

Experimental Protocol: Aerobic and Anaerobic Soil Metabolism Study (Following OECD Guideline 307)

Studies on the soil metabolism of this compound are typically conducted according to OECD Guideline 307.

-

Test System: Representative agricultural soils with varying properties (e.g., texture, organic carbon content, pH).

-

Test Substance: ¹⁴C-labeled this compound is applied to the soil samples at a rate equivalent to the recommended field application rate.

-

Aerobic Conditions: The treated soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 20°C). The system is continuously aerated, and evolved ¹⁴CO₂ is trapped.

-

Anaerobic Conditions: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

Sampling and Analysis: Soil samples are collected at various time intervals and extracted with appropriate solvents. The extracts are analyzed by techniques such as HPLC and Liquid Scintillation Counting (LSC) to identify and quantify the parent compound and its metabolites. Non-extractable residues are determined by combustion analysis of the extracted soil.

-

Data Analysis: The degradation half-lives (DT₅₀ and DT₉₀) for the parent compound and major metabolites are calculated.

Plant Metabolism

This compound is used on rice and wheat, and its metabolism in these plants determines its selectivity and potential for residue accumulation. In general, tolerant plants can rapidly metabolize the herbicide into non-toxic compounds.

Quantitative Data

Specific quantitative data on the metabolites and degradation pathways of this compound in rice and wheat are not well-documented in publicly available literature. One study investigated the inhibitory effect of this compound on acetolactate synthase activity in different rice cultivars but did not detail the metabolic fate of the herbicide.[5]

Experimental Protocol: Plant Metabolism Study

A plant metabolism study for this compound would involve the following general steps:

-

Test System: Rice and wheat plants grown under controlled conditions (e.g., greenhouse or growth chamber).

-

Test Substance: ¹⁴C-labeled this compound is applied to the plants at a rate and growth stage that mimics agricultural practice.

-

Procedure: Plants are harvested at various intervals after treatment.

-

Sampling and Analysis: The plants are separated into different parts (e.g., leaves, stems, roots, and grains). Each part is extracted, and the extracts are analyzed using radio-HPLC and/or LC-MS to identify and quantify the parent compound and its metabolites.

Mobility in Soil

The mobility of this compound in soil determines its potential to leach into groundwater or move into surface water via runoff. The primary indicator of mobility is the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Quantitative Data

Experimental Protocol: Adsorption/Desorption Study (Following OECD Guideline 106)

The mobility of this compound in soil is typically assessed using a batch equilibrium method as described in OECD Guideline 106.

-

Test System: A set of at least four different soil types with varying organic carbon content, clay content, and pH.

-

Test Substance: An aqueous solution of ¹⁴C-labeled this compound of known concentration.

-

Adsorption Phase: A known mass of soil is equilibrated with a known volume of the this compound solution by shaking for a defined period (e.g., 24 hours) at a constant temperature. After equilibration, the soil and aqueous phases are separated by centrifugation.

-

Desorption Phase: The supernatant from the adsorption phase is removed, and a fresh solution (without the test substance) is added to the soil. The mixture is then shaken again to determine the amount of desorbed substance.

-

Analysis: The concentration of this compound in the aqueous phase before and after equilibration is determined by LSC. The amount adsorbed to the soil is calculated by the difference.

-

Data Analysis: The soil-water distribution coefficient (Kd) is calculated for each soil. The Koc is then calculated by normalizing the Kd value to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

Degradation Pathways

The degradation of this compound, like other sulfonylurea herbicides, primarily involves the cleavage of the sulfonylurea bridge, which leads to the formation of a sulfonamide and a pyrimidine (B1678525) amine metabolite. Further degradation of these initial products can then occur.

Diagram of a General Degradation Workflow

General workflow for a this compound degradation study.

Signaling Pathway for Hydrolysis

The hydrolysis of the sulfonylurea bridge is a key degradation step.

Hydrolytic cleavage of the sulfonylurea bridge in this compound.

Logical Relationship of Environmental Factors on Degradation

Various environmental factors influence the degradation rate of this compound.

References

Cyclosulfamuron Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosulfamuron is a potent herbicidal agent belonging to the sulfonylurea class of compounds. These herbicides are widely utilized in agriculture due to their high efficacy at low application rates and favorable toxicological profiles. The primary mode of action of sulfonylureas, including this compound, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme plays a critical role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, which are essential for protein synthesis and overall plant growth. Inhibition of ALS leads to a deficiency in these vital amino acids, ultimately resulting in plant death. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of this compound, detailing its mechanism of action, key structural features influencing its herbicidal activity, and the experimental protocols employed in its study.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound exerts its herbicidal effect by binding to and inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is the first and rate-limiting step in the biosynthetic pathway of essential branched-chain amino acids in plants. The inhibition of ALS by sulfonylurea herbicides is a well-established mechanism. Molecular docking studies have provided insights into the specific interactions between this compound and the ALS enzyme. These interactions are primarily driven by hydrogen bonding and hydrophobic interactions with key amino acid residues within the enzyme's active site.

The overall process of ALS inhibition by this compound can be visualized as follows:

Structure-Activity Relationship (SAR) Studies

General SAR Principles for Sulfonylureas:

-

Phenylsulfonyl Group: The nature and position of substituents on the phenyl ring are critical for activity. Electron-withdrawing groups can influence the acidity of the sulfonamide proton and affect binding to the ALS enzyme.

-

Urea (B33335) Bridge: The urea linkage is essential for activity, acting as a linker between the phenylsulfonyl and heterocyclic moieties.

-

Heterocyclic Ring: The nature of the heterocyclic ring and its substituents greatly influences the herbicidal activity and selectivity.

Unfortunately, specific quantitative data from systematic studies on this compound analogs are not available in the public literature to populate a detailed SAR table. Research in this area is often proprietary to agrochemical companies.

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis of sulfonylurea herbicides and the evaluation of their herbicidal activity. These methods are representative of the techniques used in the research and development of compounds like this compound.

General Synthesis of Sulfonylurea Analogs

The synthesis of sulfonylurea herbicides typically involves a multi-step process. A common approach is the reaction of a substituted phenylsulfonamide with a heterocyclic isocyanate or a precursor thereof.

Detailed Methodologies:

A general procedure for the synthesis of sulfonylureas involves the following key steps:

-

Preparation of the Phenylsulfonamide: A substituted aniline is reacted with chlorosulfonic acid to yield the corresponding phenylsulfonyl chloride. This intermediate is then treated with ammonia to produce the substituted phenylsulfonamide.

-

Formation of the Sulfonyl Isocyanate: The phenylsulfonamide is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to form the reactive sulfonyl isocyanate.

-

Coupling with the Heterocycle: The sulfonyl isocyanate is then coupled with a substituted aminopyrimidine to form the final sulfonylurea product. The reaction conditions (solvent, temperature, and catalyst) are optimized for each specific analog.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Herbicidal Activity Bioassays

The herbicidal activity of this compound and its analogs is evaluated through a series of in vitro and in vivo bioassays.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay:

This assay directly measures the inhibitory effect of the compounds on the ALS enzyme.

-

Enzyme Extraction: ALS is extracted and partially purified from a suitable plant source (e.g., etiolated corn seedlings).

-

Assay Reaction: The enzyme activity is measured by quantifying the formation of acetolactate from pyruvate in the presence and absence of the test compounds.

-

Detection: The acetolactate produced is converted to acetoin, which can be colorimetrically quantified using the Voges-Proskauer reaction.

-

Data Analysis: The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is determined.

References

A Technical Guide to the Discovery and History of Cyclosulfamuron Herbicide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of the herbicide Cyclosulfamuron. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and crop protection. This guide details the chemical synthesis, biological activity, and the experimental protocols utilized in its evaluation.

Introduction

This compound is a selective, systemic herbicide belonging to the sulfonylurea class of compounds.[1][2] It is primarily used for the control of a wide range of broadleaf and sedge weeds in cereal crops, particularly rice.[1][3] Like other sulfonylurea herbicides, this compound's mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][4][5] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms, but not in animals, which accounts for its low mammalian toxicity.[4][5][6] The development of sulfonylurea herbicides in the 1970s and their commercialization in the early 1980s by DuPont marked a significant advancement in crop protection, characterized by their high potency and low application rates.[7][8]

Discovery and History

The invention of sulfonylurea herbicides in June 1975 by George Levitt of DuPont revolutionized weed control.[7] These herbicides were first commercialized in 1982 for use in wheat and barley crops.[7][8][9] this compound, also known as AC 322140, was developed by American Cyanamid Company (now part of BASF).[1][10] It was designed to provide effective control of problematic weeds in rice cultivation.[3]

The development of this compound was part of a broader effort to synthesize and screen novel sulfonylurea compounds with specific activity spectra and crop selectivity. The research that led to the discovery of this class of herbicides demonstrated that very low application rates, in the order of grams per hectare, could achieve effective weed control, a significant departure from the kilograms per hectare rates of older herbicides.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N-[[[2-(cyclopropylcarbonyl)phenyl]amino]sulfonyl]-N′-(4,6-dimethoxy-2-pyrimidinyl)urea | [11] |

| CAS Registry Number | 136849-15-5 | [11][12][13] |

| Molecular Formula | C₁₇H₁₉N₅O₆S | [1][11][12] |

| Molar Mass | 421.43 g·mol⁻¹ | [6][12] |

| Appearance | White solid | [6] |

| Melting Point | 161.9 °C | [6] |

| Water Solubility | 6.5 g·L⁻¹ (at 20 °C) | [6] |

| Density | 0.624 g/cm³ (at 20 °C) | [6] |

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound exerts its herbicidal effect by inhibiting the acetolactate synthase (ALS) enzyme.[5] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[5] This pathway is present in plants and microorganisms but absent in animals, which obtain these amino acids through their diet.[4][5]

The inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts protein synthesis and cell division in the growing points of susceptible plants.[14][15] This cessation of growth is one of the earliest symptoms of this compound's effects.[16]

Signaling Pathway of Branched-Chain Amino Acid Biosynthesis

The following diagram illustrates the biochemical pathway for the synthesis of branched-chain amino acids and the point of inhibition by this compound.

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound.

Synthesis of this compound

This compound is synthesized through a multi-step process. A general outline of the synthesis is provided below.

Experimental Protocol for Synthesis

A convergent synthesis approach is commercially used for this compound.[1] This involves the synthesis of two key intermediates which are then coupled.

Step 1: Synthesis of 2-amino-4,6-dimethoxypyrimidine (B117758). This intermediate is a common component in many sulfonylurea herbicides.

Step 2: Synthesis of 1-(chlorosulfonyl)cyclohexanecarboxylate. This is the other key intermediate.

Step 3: Sulfonylation. 2-amino-4,6-dimethoxypyrimidine is sulfonylated with 1-(chlorosulfonyl)cyclohexanecarboxylate under basic conditions to form the corresponding sulfonamide.[1]

Step 4: Activation and Condensation. The resulting sulfonamide is activated, often with phosgene (B1210022) or triphosgene, to form a sulfonyl isocyanate.[1] This is then condensed with another molecule of the aminopyrimidine to build the urea (B33335) bridge.[1]

Step 5: Final Cyclization and Purification. The final steps involve hydrolysis and cyclization to yield this compound, which is then purified by recrystallization.[1]

Chemical Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the chemical synthesis of this compound.

Biological Activity and Efficacy

This compound is effective against a variety of broadleaf and sedge weeds.[1] Studies have demonstrated its inhibitory effects on the growth of various plant species.

Herbicidal Efficacy Data

The following table summarizes the concentration of this compound required for 50% inhibition (I₅₀) of growth in different rice cultivars, highlighting its selective nature.

| Rice Cultivar | I₅₀ for Growth Inhibition (mg/kg) | Reference |

| Dongjinbyeo | 6.3 | [3] |

| Hwasungbyeo | 9.2 | [3] |

| Ilpumbyeo | 14.6 | [3] |

In Vitro ALS Inhibition Data

The inhibitory effect of this compound on the ALS enzyme has been quantified in vitro.

| Rice Cultivar | I₅₀ for ALS Activity (µM) | Reference |

| Dongjinbyeo | 42.7 | [3] |

| Hwasungbyeo | 32.7 | [3] |

| Ilpumbyeo | 58.1 | [3] |

Experimental Protocols

Protocol for Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibition of ALS by this compound.

1. Enzyme Extraction:

-

Homogenize young leaf tissue from the target plant species in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM pyruvate, 0.5 mM MgCl₂, 10% v/v glycerol, 1 mM DTT, and 10 µM FAD).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

2. Assay Reaction:

-

Prepare a reaction mixture containing assay buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0, containing 20 mM pyruvate, 2 mM MgCl₂, and 0.2 mM TPP).

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

-

Initiate the reaction by adding a specific volume of the enzyme extract.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

3. Product Detection:

-

Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also catalyzes the decarboxylation of acetolactate to acetoin.

-

Incubate at a higher temperature (e.g., 60°C) for 15 minutes to ensure complete conversion to acetoin.

-

Add a solution of creatine (B1669601) and α-naphthol and incubate at room temperature for a specified time to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 530 nm) using a spectrophotometer.

4. Data Analysis:

-

Calculate the percentage of ALS inhibition for each this compound concentration relative to a control without the inhibitor.

-

Determine the I₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Herbicide Efficacy and Crop Selectivity Trial Workflow

The following diagram outlines a typical workflow for evaluating the efficacy and selectivity of a new herbicide like this compound.

Caption: Workflow for herbicide efficacy and crop selectivity trials.

Conclusion

This compound is a potent and selective sulfonylurea herbicide that has played a significant role in weed management, particularly in rice cultivation. Its discovery and development are a testament to the advancements in synthetic chemistry and plant biochemistry that have shaped modern agriculture. The detailed understanding of its mode of action, centered on the inhibition of the ALS enzyme, continues to be a cornerstone for the development of new herbicides and for managing the evolution of herbicide resistance in weed populations. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing the key historical, chemical, and biological aspects of this compound.

References

- 1. This compound (Ref: BAS 710H) [sitem.herts.ac.uk]

- 2. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound – Wikipedia [de.wikipedia.org]

- 7. stanfordchem.com [stanfordchem.com]

- 8. bioone.org [bioone.org]

- 9. Introduction to the Symposium: History of Sulfonylurea Herbicide Use in Turfgrass Environments | Weed Technology | Cambridge Core [cambridge.org]

- 10. CN104686548A - Mixed herbicide containing flazasulfuron and this compound - Google Patents [patents.google.com]

- 11. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 12. This compound | C17H19N5O6S | CID 6451137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 15. CN102792953B - Herbicide composition including metamifop and this compound - Google Patents [patents.google.com]

- 16. CN103371159A - Weeding composition containing this compound and amides - Google Patents [patents.google.com]

Cyclosulfamuron: A Technical Guide for Researchers

CAS Number: 136849-15-5

Chemical Formula: C₁₇H₁₉N₅O₆S

This in-depth technical guide provides a comprehensive overview of Cyclosulfamuron, a sulfonylurea herbicide. Designed for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, mechanism of action, synthesis, analytical methods, and toxicological profile.

Chemical and Physical Properties

This compound is a white, solid crystalline powder.[1][2] Key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 421.43 g/mol | [3] |

| Melting Point | 161.9 °C (approximately 162 °C with decomposition) | [1][2] |

| Density | 0.624 g/cm³ at 20 °C | [4] |

| Aqueous Solubility | 6.5 g/L at 20 °C | [4] |

| Solubility in Organic Solvents (g/L at 20 °C) | ||

| Acetone | 21.0 | [5] |

| Ethyl acetate | 5.0 | [5] |

| Dichloromethane | 50.0 | [5] |

| n-Hexane | <0.001 | [5] |

| Methanol | Soluble | [5] |

Mechanism of Action

This compound is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[7] By blocking ALS, this compound halts cell division and plant growth, ultimately leading to the control of various dicotyledonous and sedge weeds in crops like cereals and rice.[6][7]

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Inhibition of Acetolactate Synthase by this compound.

Experimental Protocols

Chemical Synthesis

The commercial production of this compound is achieved through a convergent sulfonylurea synthesis.[6] The key steps are outlined below:

-

Sulfonylation: 2-amino-4,6-dimethoxypyrimidine (B117758) is sulfonylated with 1-(chlorosulfonyl)cyclohexanecarboxylate under basic conditions.[6]

-

Activation: The resulting sulfonamide is activated with phosgene (B1210022) or triphosgene (B27547) to form a sulfonyl isocyanate.[6]

-

Condensation: The sulfonyl isocyanate undergoes condensation with methyl 2-amino-4,6-dimethoxy-1,3,5-triazine-5-carboxylate to form the urea (B33335) bridge.[6]

-

Final Processing: The final steps involve hydrolysis, cyclization, and recrystallization to yield pure this compound.[6]

The following diagram provides a visual representation of the synthesis workflow.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. 136849-15-5・this compound Standard・033-18901[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. This compound | C17H19N5O6S | CID 6451137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound – Wikipedia [de.wikipedia.org]

- 5. This compound CAS#: 136849-15-5 [m.chemicalbook.com]

- 6. This compound (Ref: BAS 710H) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cyclosulfamuron (C17H19N5O6S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosulfamuron is a sulfonylurea herbicide that is effective for the control of a variety of broadleaf weeds and sedges in cereal and rice crops. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, quantitative data on its biological activity, and detailed experimental protocols.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C17H19N5O6S |

| Molecular Weight | 421.43 g/mol |

| CAS Number | 136849-15-5 |

| IUPAC Name | 1-[[2-(cyclopropanecarbonyl)phenyl]sulfamoyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea |

| Appearance | White to off-white solid |

| Melting Point | 161.9 °C |

| Water Solubility | 6.5 mg/L at 20 °C |

| pKa | 5.04 at 20 °C |

| LogP (Octanol-Water) | 2.2 |

Mechanism of Action and Signaling Pathway